molecular formula C12H14O3 B12432573 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one

6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one

Cat. No.: B12432573
M. Wt: 206.24 g/mol
InChI Key: HBPMCWYUOMPOKT-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a hydroxyethyl group and two methyl groups attached to the isobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the isobenzofuran ring . Another approach includes the cycloisomerization of alkyne ortho-substituted phenols . These reactions typically require specific catalysts and reaction conditions to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of microwave-assisted synthesis, which has been shown to accelerate reaction rates and improve yields compared to conventional heating methods . The use of specific catalysts and solvents is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets depend on the specific application and the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one include other isobenzofuran derivatives such as benzofuran and dibenzofuran . These compounds share a similar core structure but differ in their substituents and functional groups.

Uniqueness

What sets this compound apart is the presence of the hydroxyethyl group and the specific positioning of the methyl groups.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

6-(2-hydroxyethyl)-5,7-dimethyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H14O3/c1-7-5-9-6-15-12(14)11(9)8(2)10(7)3-4-13/h5,13H,3-4,6H2,1-2H3

InChI Key

HBPMCWYUOMPOKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)OC2

Origin of Product

United States

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